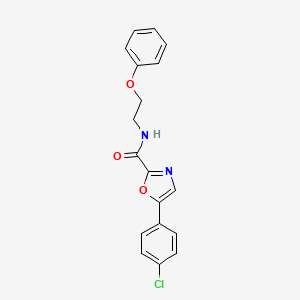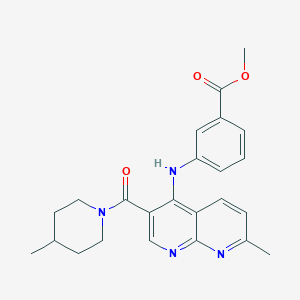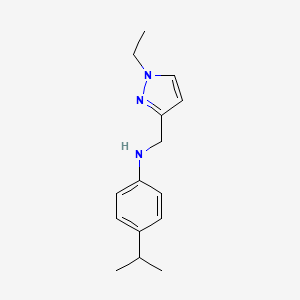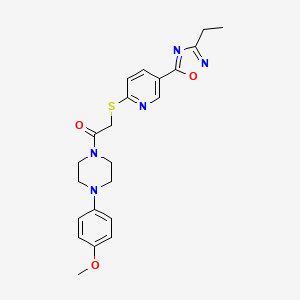
3-(2,6-Dimethylpyridin-3-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dimethylpyridin-3-yl)propanoic acid is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is also known as 3-Pyridinepropanoic acid, 2,6-dimethyl- .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2. This code provides a standard way to encode the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Hybrid Molecules Development
The study by Kamiński et al. (2016) focused on synthesizing a library of new piperazinamides derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, aiming to create hybrid molecules with potential anticonvulsant and antinociceptive activities. These molecules incorporate chemical fragments of known antiepileptic drugs, showcasing the versatility of such compounds in developing new therapeutic agents (Kamiński et al., 2016).
Surface Characterization and Adsorption Studies
Corma et al. (1984) utilized 2,6-dimethylpyridine to characterize acid surfaces by adsorption on various samples, including γ-Al2O3 and Y zeolites. This study highlighted the compound's utility in distinguishing between Lewis and Bronsted acid sites, contributing to our understanding of surface chemistry and catalytic processes (Corma, Rodellas, & Fornés, 1984).
Catalysis and Organic Reactions
Aramendía et al. (1999) explored organic test reactions over acid–base catalysts, correlating results to acid–base properties of the catalysts. They utilized 2,6-dimethylpyridine among other probe molecules, underscoring its role in understanding catalyst characteristics and enhancing catalytic reaction processes (Aramendía et al., 1999).
Molecular Engineering and Solar Cell Applications
Kim et al. (2006) demonstrated the engineering of organic sensitizers for solar cell applications, integrating donor, electron-conducting, and anchoring groups at the molecular level. This research underscores the potential of incorporating specific functional groups into molecular designs to improve photovoltaic efficiencies, highlighting the broader applicability of such compounds in renewable energy technologies (Kim et al., 2006).
Enzymatic Synthesis and Drug Development
Chen et al. (2011) explored enzymatic routes to synthesize (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate for an antidiabetic drug candidate. This study exemplifies the application of biocatalysis in synthesizing complex molecules, paving the way for more sustainable and efficient drug manufacturing processes (Chen et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,6-dimethylpyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-9(8(2)11-7)5-6-10(12)13/h3-4H,5-6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQHDBNWFFJEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2877750.png)



![2-[4-(Dimethylamino)butoxy]benzaldehyde](/img/structure/B2877754.png)



![3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2877761.png)

methanone](/img/structure/B2877764.png)


